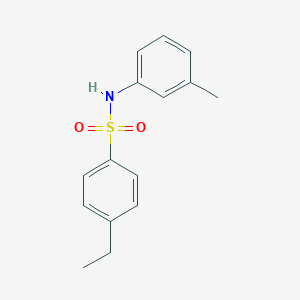![molecular formula C26H26N2O5S B281821 N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "MDBPF-OP" and has been synthesized using a unique method.
Mécanisme D'action
MDBPF-OP exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By inhibiting COX-2 and activating Nrf2, MDBPF-OP is able to reduce inflammation, oxidative stress, and cell damage.
Biochemical and Physiological Effects:
MDBPF-OP has been shown to have potent anti-inflammatory, analgesic, neuroprotective, and anti-cancer effects in animal models. It has also been shown to reduce oxidative stress and cell damage in various tissues and organs. Additionally, MDBPF-OP has been shown to have a favorable safety profile with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MDBPF-OP has several advantages for use in lab experiments, including its potent effects, favorable safety profile, and unique mechanism of action. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of MDBPF-OP. One potential area of research is the development of novel formulations and delivery methods to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of MDBPF-OP in humans for various disease indications.
Méthodes De Synthèse
MDBPF-OP has been synthesized using a unique method that involves the reaction of 3-methoxydibenzo[b,d]furan-2-carboxylic acid with 1-piperidin-2-yl-ethanone in the presence of thionyl chloride. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. This method has been optimized to obtain high yields of MDBPF-OP with high purity.
Applications De Recherche Scientifique
MDBPF-OP has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, MDBPF-OP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MDBPF-OP has also been studied for its potential use in cancer research due to its ability to inhibit tumor growth and metastasis in animal models.
Propriétés
Formule moléculaire |
C26H26N2O5S |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-(3-methoxydibenzofuran-2-yl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H26N2O5S/c1-32-25-17-24-21(20-12-6-7-13-23(20)33-24)16-22(25)28(18-26(29)27-14-8-3-9-15-27)34(30,31)19-10-4-2-5-11-19/h2,4-7,10-13,16-17H,3,8-9,14-15,18H2,1H3 |
Clé InChI |
JLMAAABYZMCGCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N(CC(=O)N4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
SMILES canonique |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N(CC(=O)N4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)


![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281763.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)